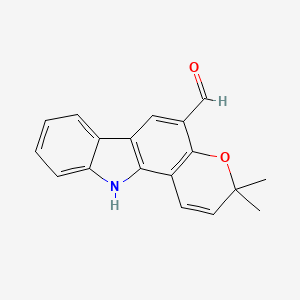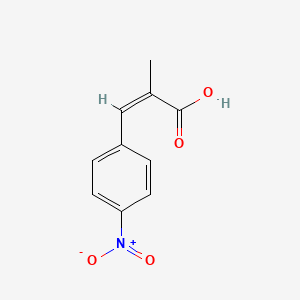![molecular formula C17H26N2O4S B1624177 Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate CAS No. 852180-50-8](/img/structure/B1624177.png)
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate
Descripción general
Descripción
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate is a complex organic compound with notable applications in various scientific fields. As a synthetic molecule, it encompasses a thiazole ring fused with a pyridine structure, substituted with tert-butyl and ethoxycarbonyl groups. This compound is often researched for its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions:
Formation of the Thiazole Ring: : The synthesis begins with the creation of the thiazole core, which often involves the cyclization of 2-aminothiophenol derivatives with α-haloketones under acidic conditions.
Pyridine Incorporation: : The pyridine ring is integrated through a condensation reaction, often employing aldehydes and ammonia derivatives.
Final Substitutions: : Introduction of the tert-butyl and ethoxycarbonyl groups occurs through alkylation and esterification reactions, respectively.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to maintain stringent reaction conditions, enhance yield, and ensure consistency. Catalysts and optimized solvents are employed to reduce reaction time and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate undergoes various types of chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides or sulfones under mild conditions using reagents such as hydrogen peroxide.
Reduction: : The compound can be reduced at the thiazole or pyridine rings to form saturated derivatives using agents like sodium borohydride.
Substitution: : Substitution reactions can occur at the ethoxycarbonyl group, allowing the formation of various esters.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Alkyl halides, acyl chlorides in the presence of bases such as pyridine.
Major Products
Oxidative reactions typically yield sulfoxides and sulfones, while reduction often leads to tetrahydropyridine derivatives. Substitution reactions yield esters and other functionalized analogs.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: : Examined for possible pharmacological activities, including antimicrobial and anti-inflammatory properties.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its robust chemical properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound's biological activity is often mediated through interactions with specific enzymes or receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor function through allosteric modulation. Pathway analysis reveals that it can influence various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Unique Properties
Compared to similar compounds, Tert-butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-YL]tetrahydro-1(2H)-pyridinecarboxylate stands out due to its combined thiazole and pyridine rings, which confer unique electronic properties and reactivity. Additionally, the presence of the ethoxycarbonyl group enhances its solubility and potential for derivatization.
List of Similar Compounds
Tert-butyl 4-(2-thiazolyl)pyridine-3-carboxylate.
Ethyl 4-(4-methyl-2-thiazolyl)pyridine-3-carboxylate.
Methyl 4-(5-ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-pyridine-5-carboxylate.
These similar compounds can be compared based on their structural differences, which influence their chemical behavior and applications in scientific research.
Propiedades
IUPAC Name |
ethyl 4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-6-22-15(20)13-11(2)18-14(24-13)12-7-9-19(10-8-12)16(21)23-17(3,4)5/h12H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFTXLAXZXXHPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427644 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-50-8 | |
| Record name | tert-Butyl 4-[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


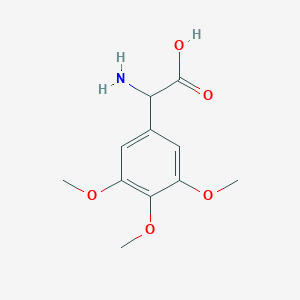
![Methyl 3-(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propanoate](/img/structure/B1624097.png)
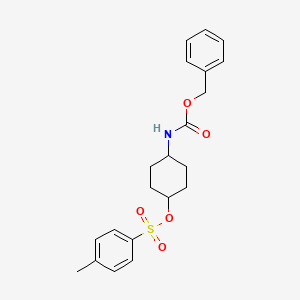
![3-(Piperidin-4-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1624099.png)
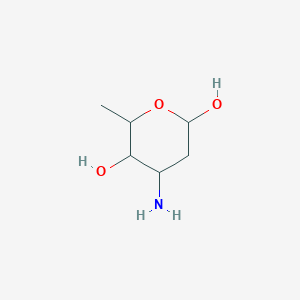
![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)
![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/new.no-structure.jpg)

![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)
![3-[(E)-2-nitroprop-1-enyl]-1H-indole](/img/structure/B1624108.png)
![2-Benzo[1,3]dioxol-5-YL-5-methyl-3H-imidazole-4-carboxylic acid ethyl ester](/img/structure/B1624109.png)

